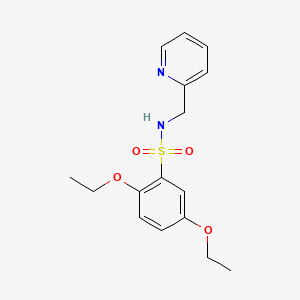![molecular formula C19H20N2O2 B5781338 N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide, also known as IPABH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPABH is a hydrazone derivative of benzohydrazide, and it has a molecular formula of C20H20N2O2.
Wirkmechanismus
The mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. The formation of this complex results in the activation of various cellular pathways, leading to the observed biological activities of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide.
Biochemical and Physiological Effects:
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. In addition, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has also been shown to inhibit the growth and proliferation of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide in lab experiments is its versatility. N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide can be easily synthesized and modified to suit various experimental needs. However, one of the limitations of using N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is its potential toxicity. N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide. One direction is the further exploration of its antitumor, antibacterial, and antifungal activities. Another direction is the development of new fluorescent probes based on N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide for detecting the presence of metal ions in biological samples. Additionally, the use of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide as a building block for the synthesis of functional materials in nanotechnology is an area of active research. Overall, the potential applications of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide in various scientific research fields make it a promising compound for future studies.
Synthesemethoden
The synthesis of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide involves the reaction of 4-isopropylcinnamaldehyde and benzohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting precipitate is filtered and purified through recrystallization. The purity of the synthesized N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and nanotechnology. In medicinal chemistry, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been studied for its antitumor, antibacterial, and antifungal activities. In biochemistry, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been used as a fluorescent probe for detecting the presence of metal ions in biological samples. In nanotechnology, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Eigenschaften
IUPAC Name |
N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)16-11-8-15(9-12-16)10-13-18(22)20-21-19(23)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,20,22)(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXQZAHHRGCRN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)



![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)

![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)


![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)